molecular formula C7H14O3S B8265622 O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate

O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate

Cat. No. B8265622
M. Wt: 178.25 g/mol
InChI Key: FQLDREKPRYGWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate is a useful research compound. Its molecular formula is C7H14O3S and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrolytic Preparation Studies

O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate is examined in pyrolytic studies, such as the preparation of carbonothioic O,O-acid (monothiocarbonic acid), which is of atmospheric and biochemical relevance. High vacuum flash pyrolysis (HVFP) of O, S-di-tert-butyl carbonothioate has been explored for this purpose, revealing complex decomposition pathways and byproducts (Niedek, Wagner, & Schreiner, 2017).

Degradation and Environmental Impact Studies

Studies also focus on the degradation and environmental impact of related compounds, such as methyl tert-butyl ether (MTBE). These investigations are crucial in understanding the biodegradation and fate of such substances in the environment, which helps in addressing pollution and groundwater contamination issues (Fayolle, Vandecasteele, & Monot, 2001).

Catalytic and Oxidation Processes

The compound is also involved in catalytic and oxidation processes. For instance, studies on autoxidation of substituted phenols catalyzed by cobalt Schiff base complexes in supercritical carbon dioxide provide insights into the catalytic roles of similar tert-butyl compounds (Musie, Wei, Subramaniam, & Busch, 2001).

Synthesis and Application in Drug Development

Research on biosynthesis and stereoselective synthesis of key intermediates for drugs like atorvastatin and rosuvastatin involves tert-butyl compounds. This showcases the significance of such chemicals in pharmaceutical applications (Liu et al., 2018).

Development of Novel Synthetic Methods

The development of novel synthetic methods involving tert-butyl compounds is also a focus area. These methods facilitate the synthesis of complex organic molecules, demonstrating the versatility of tert-butyl-based compounds in organic chemistry (Harris & Wilson, 1983).

properties

IUPAC Name

tert-butyl 2-hydroxyethylsulfanylformate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-7(2,3)10-6(9)11-5-4-8/h8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLDREKPRYGWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(Tert-butyl) S-(2-hydroxyethyl) carbonothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.